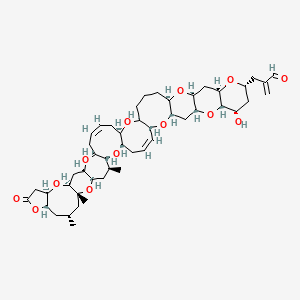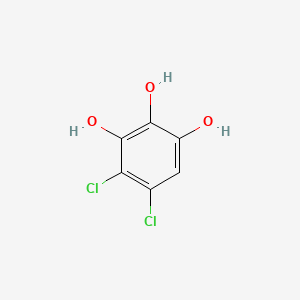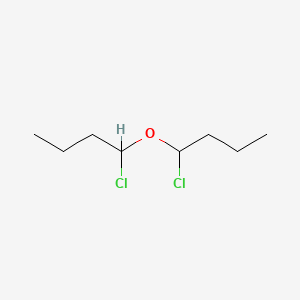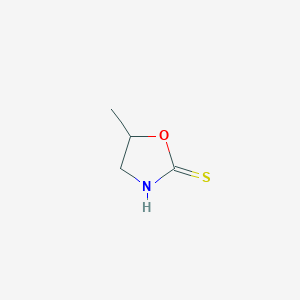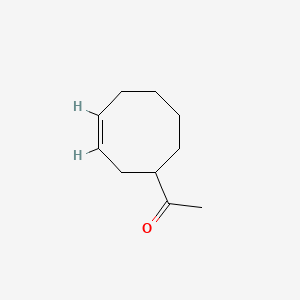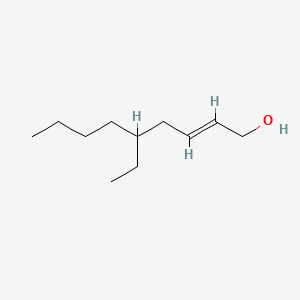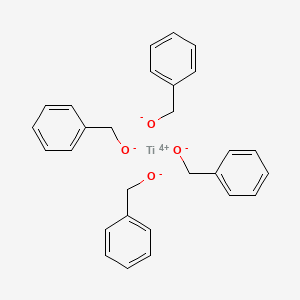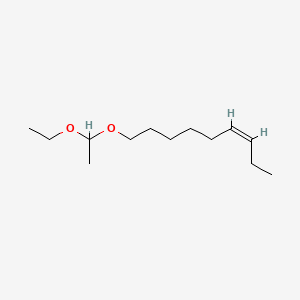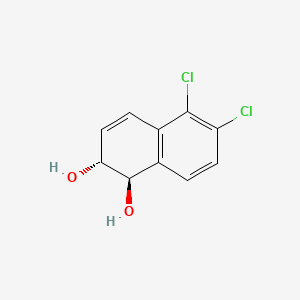
1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans- is a chemical compound with the molecular formula C10H8Cl2O2 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans- typically involves the chlorination of 1,2-naphthalenediol followed by hydrogenation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the hydrogenation process is carried out using catalysts like palladium on carbon under hydrogen gas .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce dechlorinated naphthalenediols .
科学的研究の応用
1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Naphthalenediol, 5,6-dichloro-1,2-dihydro-, trans- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the chlorine atoms may enhance the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects .
類似化合物との比較
Similar Compounds
1,2-Naphthalenediol: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
1,2-Naphthoquinone: An oxidized form with different chemical properties and applications.
5,6-Dichloro-1,2-naphthoquinone: Similar structure but with quinone functionality instead of diol.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
特性
CAS番号 |
62857-74-3 |
|---|---|
分子式 |
C10H8Cl2O2 |
分子量 |
231.07 g/mol |
IUPAC名 |
(1R,2R)-5,6-dichloro-1,2-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H8Cl2O2/c11-7-3-1-6-5(9(7)12)2-4-8(13)10(6)14/h1-4,8,10,13-14H/t8-,10-/m1/s1 |
InChIキー |
STTHXSTUSFOZIG-PSASIEDQSA-N |
異性体SMILES |
C1=CC2=C(C=CC(=C2Cl)Cl)[C@H]([C@@H]1O)O |
正規SMILES |
C1=CC2=C(C=CC(=C2Cl)Cl)C(C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


